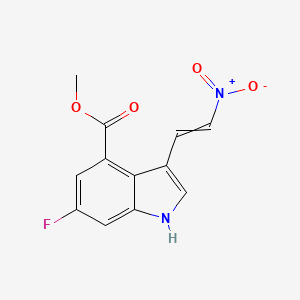
methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. This compound is characterized by the presence of a fluorine atom, a nitroethenyl group, and a carboxylate ester group attached to the indole core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindole.
Nitration: The 6-fluoroindole undergoes nitration to introduce the nitro group.
Vinylation: The nitro group is then converted to a nitroethenyl group through a vinylation reaction.
Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the indole compound.
Reduction: Amino derivatives of the indole compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-(2-nitroethenyl)-1H-indole
- 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol
- 2-chloro-3-[(E)-2-nitroethenyl]-6-(trifluoromethyl)pyridine
Uniqueness
Methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate is unique due to the presence of the carboxylate ester group, which can influence its reactivity and interactions with biological targets. The combination of fluorine, nitroethenyl, and carboxylate ester groups provides a distinct chemical profile that can be exploited for various applications.
Properties
Molecular Formula |
C12H9FN2O4 |
|---|---|
Molecular Weight |
264.21 g/mol |
IUPAC Name |
methyl 6-fluoro-3-(2-nitroethenyl)-1H-indole-4-carboxylate |
InChI |
InChI=1S/C12H9FN2O4/c1-19-12(16)9-4-8(13)5-10-11(9)7(6-14-10)2-3-15(17)18/h2-6,14H,1H3 |
InChI Key |
SZSGDSOTTJBMIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)NC=C2C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



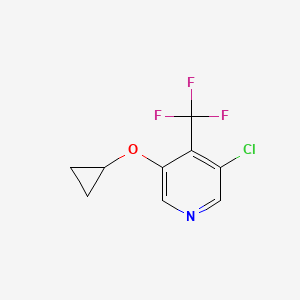
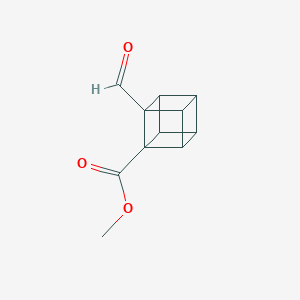
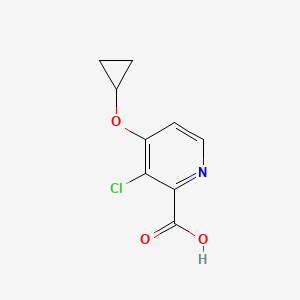
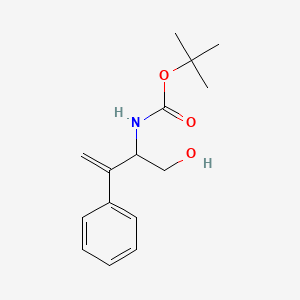
![4-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}butanamide](/img/structure/B14805951.png)
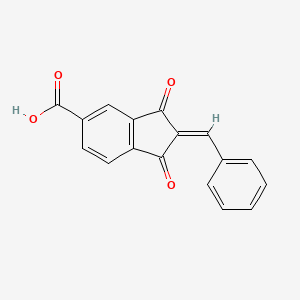
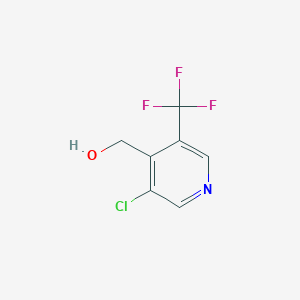
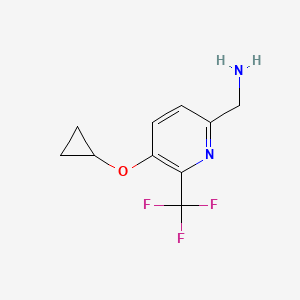
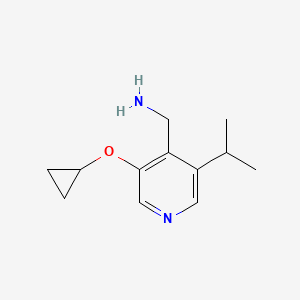
![3-(tert-Butyl)dibenzo[f,h]quinoline](/img/structure/B14805980.png)
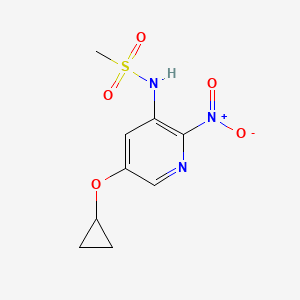

![N-benzyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide](/img/structure/B14806007.png)
